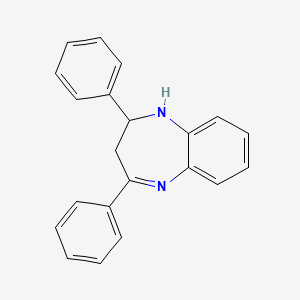

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Description

Properties

IUPAC Name |

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUUDQZFQBRKNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369534 | |

| Record name | 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40358-30-3 | |

| Record name | 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 298.39 g/mol. The compound features a benzodiazepine core structure that is known for various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2 |

| Molecular Weight | 298.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that compounds within the benzodiazepine class often interact with the central nervous system (CNS), primarily through modulation of the GABA_A receptor. This interaction enhances the inhibitory neurotransmitter GABA's effect, resulting in anxiolytic, sedative, and anticonvulsant properties.

Case Studies and Research Findings

- Sedative Effects : A study demonstrated that this compound exhibited significant sedative effects in animal models. The compound was tested for its ability to reduce locomotor activity in mice, showing a dose-dependent response that suggests potential use as a sedative agent.

- Anticonvulsant Activity : Another investigation focused on the anticonvulsant properties of this compound. It was found to effectively reduce seizure activity in rodent models induced by pentylenetetrazol (PTZ), indicating its potential utility in managing epilepsy or seizure disorders.

- Anxiolytic Properties : In behavioral tests such as the elevated plus maze and open field test, the compound showed anxiolytic effects comparable to established benzodiazepines like diazepam. This suggests that it may be beneficial for treating anxiety disorders.

Table 2: Summary of Biological Activities

Scientific Research Applications

Pharmacological Studies

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine has been investigated for its pharmacological properties. Its structural analogs are often studied for their potential as anxiolytic and sedative agents. Benzodiazepines are widely known for their role in treating anxiety disorders and insomnia due to their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced biological activity. Researchers have explored modifications to the benzodiazepine structure to improve efficacy and reduce side effects associated with traditional benzodiazepines.

Anticancer Research

Recent studies have indicated that derivatives of benzodiazepines may possess anticancer properties. Research involving this compound has shown promising results in inhibiting tumor growth in specific cancer cell lines. This application is under active investigation to understand the mechanism of action and potential therapeutic uses in oncology.

Case Study 1: Anxiolytic Activity

A study examining various benzodiazepine derivatives found that modifications to the 2,4-diphenyl structure can significantly influence anxiolytic activity. In vivo tests demonstrated that certain derivatives exhibited reduced anxiety levels in animal models when compared to traditional benzodiazepines.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines treated with synthesized derivatives of this compound revealed a notable decrease in cell viability. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Chemical Reactions Analysis

Synthetic Methodologies

The compound is synthesized through acid-catalyzed cyclocondensation of o-phenylenediamine with ketones under diverse conditions. Key catalytic systems and reaction parameters are summarized in Table 1.

Table 1: Catalytic Systems for Synthesizing 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Key Observations :

-

Solvent-free conditions (e.g., SnCl₂, CdCl₂, nano-γ-Fe₂O₃–SO₃H) reduce environmental impact and enable rapid reactions (<1 h) .

-

Heterogeneous catalysts (e.g., H-MCM-22, nano-γ-Fe₂O₃–SO₃H) allow easy recovery and reuse without significant activity loss .

-

Microwave irradiation (nano-γ-Fe₂O₃–SO₃H) accelerates reaction times to minutes while maintaining high yields .

Reaction Mechanism

The synthesis proceeds via imine-enamine cyclization (Scheme 1):

-

Step 1 : Acid-catalyzed condensation of o-phenylenediamine with a ketone forms a diimine intermediate .

-

Step 2 : Intramolecular 1,3-hydrogen shift converts the diimine to an enamine .

-

Step 3 : Cyclization yields the seven-membered 1,5-benzodiazepine ring .

Scheme 1 :

texto-Phenylenediamine + Ketone → [Acid Catalyst] → Diimine → Enamine → Cyclization → 1,5-Benzodiazepine

Catalytic Role :

-

Brønsted acids (e.g., silica sulfuric acid) protonate carbonyl groups, enhancing electrophilicity .

-

Lewis acids (e.g., CdCl₂) stabilize intermediates via coordination .

Substrate Scope and Limitations

-

Ketone Compatibility : Works with aromatic (e.g., acetophenone), aliphatic (e.g., cyclohexanone), and unsymmetrical ketones (e.g., 2-butanone) .

-

Diamine Derivatives : 4-Methyl-o-phenylenediamine reacts similarly but requires adjusted stoichiometry .

-

Limitations : Reactions with sterically hindered ketones (e.g., adamantanone) show reduced yields .

Comparative Efficiency of Catalysts

-

Nano-γ-Fe₂O₃–SO₃H : Combines rapid microwave-assisted synthesis with recyclability (>5 cycles) .

-

CdCl₂ : Exceptionally fast (10–20 min) but involves heavy-metal catalysts .

Industrial and Environmental Relevance

-

Green Chemistry : Solvent-free protocols and reusable catalysts align with sustainable practices .

-

Scalability : Ferrocene/activated carbon systems demonstrate potential for large-scale production due to low catalyst loading (0.05 g) .

Structural Confirmation

Comparison with Similar Compounds

Key Observations :

- Catalyst Efficiency: TNZ and HY zeolites enable solvent-free, high-yield syntheses for methyl-substituted derivatives, while noble metal catalysts (e.g., Au) are used for diphenyl analogs .

- Reaction Time : Microwave irradiation reduces reaction time to 20 minutes for nitro/bromo-substituted compounds .

- Regioselectivity : Bulky substituents (e.g., phenyl) influence acylation sites, as seen in N-acylated derivatives .

Structural and Spectroscopic Features

Table 2: Structural and Spectral Comparisons

| Compound | Key Substituents | $ ^1H $-NMR (δ, ppm) | FTIR (cm$ ^{-1} $) | Crystal Structure |

|---|---|---|---|---|

| 2,4-Diphenyl-2,3-dihydro-1H-1,5-BZD | Phenyl (C2, C4) | 7.16–7.59 (m, aromatic), 3.50 (NH) | 3330 (NH), 1635 (C=N) | Puckered boat conformation |

| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-BZD | Methyl (C2, C4) | 1.35 (s, 6H, CH$ _3 $), 2.27–2.43 (CH$ _2 $) | 3294 (NH), 1632 (C=N) | Not reported |

| 4-(4-BrPh)-2-(4-NO₂Ph)-2,3-dihydro-BZD | Br, NO$ _2 $ | 7.8–8.2 (d, aromatic), 3.12–3.50 (CH$ _2 $) | 2962 (C–H), 1594 (NO$ _2 $) | Enhanced π-conjugation |

Key Observations :

- Substituent Effects : Phenyl groups increase steric hindrance, shifting aromatic protons upfield compared to methyl analogs .

- Hydrogen Bonding : Intramolecular H-bonding in hydroxyl-substituted derivatives stabilizes specific conformations .

- NLO Properties: Nitro and bromo substituents enhance hyperpolarizability, making 4-(4-BrPh)-2-(4-NO₂Ph)-BZD suitable for optical applications .

Table 3: Physicochemical and Pharmacological Data

Key Observations :

- Thermal Stability : Methyl-substituted derivatives exhibit lower melting points than phenyl analogs due to reduced crystallinity .

Q & A

Q. Methodological workflow :

Chromatography : HPLC or TLC to monitor reaction progress and purity.

Spectroscopy :

- NMR (¹H/¹³C): Confirms regiochemistry (e.g., distinguishing N1 vs. N5 acylation) and detects hydrogen bonding .

- IR : Identifies carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amide bonds).

Mass spectrometry : High-resolution MS validates molecular formulas.

Elemental analysis : Confirms C, H, N composition .

Advanced: How can regioselectivity be controlled during acylation of the benzodiazepine core?

Regioselectivity is influenced by:

- Temperature : Lower temperatures (0–25°C) favor kinetic control, promoting acylation at the more accessible nitrogen. Higher temperatures (e.g., reflux) may shift selectivity via thermodynamic stabilization (e.g., intramolecular hydrogen bonds between the imine and hydroxyl groups) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, altering reaction pathways.

- Substituent effects : Electron-donating groups on the benzodiazepine ring can direct acylation to specific sites via electronic effects .

Advanced: What in vitro models are used to evaluate the pharmacological activity of this compound?

Q. Examples of assays :

- Cancer cell lines : Tested against breast cancer (e.g., MCF-7) to assess cytotoxicity via MTT assays. Nitro derivatives of 2,4-diarylbenzodiazepines have shown moderate activity .

- Receptor binding studies : Radioligand displacement assays (e.g., GABAₐ receptor binding) to evaluate CNS activity .

- Enzyme inhibition : Screening for kinase or protease inhibition using fluorogenic substrates .

Advanced: What role does X-ray crystallography play in studying this benzodiazepine's conformation?

X-ray crystallography resolves:

- Ring puckering : The dihydro-1,5-benzodiazepine core adopts a boat conformation, with phenyl substituents in pseudoaxial positions .

- Hydrogen bonding networks : Intramolecular H-bonds (e.g., between N-H and carbonyl groups) stabilize specific tautomers or conformers .

- Crystal packing : Non-covalent interactions (e.g., π-π stacking) influence solubility and stability .

Advanced: How are structure-activity relationships (SAR) studied for derivatives of this compound?

Q. Methodology :

Structural modifications : Introduce substituents (e.g., halogens, methoxy groups) at positions 2, 4, or 7 to probe electronic/steric effects.

Pharmacological profiling :

- In vitro : Measure IC₅₀ values in receptor binding or enzyme inhibition assays.

- In silico : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GABAₐ receptors .

Data analysis :

- QSAR models : Correlate substituent parameters (Hammett σ, logP) with activity .

Advanced: What analytical challenges arise in characterizing nitro derivatives of this benzodiazepine?

- Spectral overlap : Nitro groups (NO₂) absorb strongly in IR (~1520, 1350 cm⁻¹), complicating carbonyl detection.

- Isomer discrimination : Tautomerism (e.g., keto-enol) requires dynamic NMR or X-ray analysis .

- Stability issues : Nitro derivatives may decompose under light; use amber vials and inert atmospheres during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.